1-(2-phenoxyethyl)-4(1H)-quinazolinone is a chemical compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing both a benzene and a pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of new therapeutic agents.
The compound can be synthesized through various methods, including solid-phase synthesis and other organic reactions involving quinazolinone derivatives. Research indicates that quinazolinones are versatile intermediates in drug discovery, often utilized for their biological activity against various diseases.
1-(2-phenoxyethyl)-4(1H)-quinazolinone is classified as a heterocyclic organic compound. It contains both aromatic and non-aromatic structures, making it part of the broader category of heterocycles, which are compounds featuring rings that contain atoms of at least two different elements.
The synthesis of 1-(2-phenoxyethyl)-4(1H)-quinazolinone can be achieved through several approaches:
The synthesis generally requires careful control of reaction conditions such as temperature and time, often utilizing solvents like dimethylformamide or acetic acid for optimal yield. Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm the structure of synthesized compounds .
The molecular structure of 1-(2-phenoxyethyl)-4(1H)-quinazolinone features:
The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits specific spectral characteristics that can be analyzed using techniques like mass spectrometry and various forms of NMR spectroscopy.
1-(2-phenoxyethyl)-4(1H)-quinazolinone can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic properties of the substituents on the quinazolinone ring and the phenoxyethyl group. Reaction conditions such as pH, temperature, and the presence of catalysts play crucial roles in determining the outcome of these reactions.
The mechanism by which 1-(2-phenoxyethyl)-4(1H)-quinazolinone exerts its pharmacological effects typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that quinazolinones may exhibit activities such as:
Relevant analytical data such as infrared spectra and nuclear magnetic resonance spectra provide insights into the functional groups present within the molecule .
1-(2-phenoxyethyl)-4(1H)-quinazolinone has several potential applications:
Quinazolinones constitute a biologically significant class of nitrogen-containing heterocycles, with over 60% of top-selling drugs containing heterocyclic frameworks. Their chemical significance stems from:
Table 1: Impact of Quinazolinone Substituents on Pharmacological Activity
Substituent Position | Chemical Modifications | Biological Effect | References |
---|---|---|---|
2 | Methyl, phenyl, thiomethyl | Enhanced analgesic/anti-inflammatory potency | [1] [7] |
3 | Phenoxyethyl, benzyl, aryl groups | Improved CNS penetration/receptor selectivity | [1] [6] |
6/8 | Halogens (Cl, F), nitro groups | Increased antimicrobial activity | [4] [8] |
Fused ring systems | Triazolo/tetrazolo-quinazolinones | Expanded target specificity (e.g., kinases) | [3] [9] |
This derivative possesses distinct structural characteristics that define its physicochemical behavior and molecular interactions:
Table 2: Predicted Physicochemical and Spectral Properties
Property | Characteristics | Analytical Method |
---|---|---|
Molecular Formula | C₁₆H₁₄N₂O₂ | Elemental Analysis |
Lipophilicity (Log P) | Estimated 2.8-3.2 | Computational modeling |
Hydrogen Bond Acceptors | 4 (2 ring N, carbonyl O, ether O) | Topological analysis |
Characteristic IR Bands | 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), 1600 cm⁻¹ (C=C aromatic) | Infrared spectroscopy |
¹H NMR Signals | δ 8.45 (1H, s, H-2), δ 8.10-7.50 (4H, m, Ar-H), δ 4.65 (2H, t, -OCH₂-), δ 4.10 (2H, t, -CH₂N-), δ 7.0-6.8 (5H, m, Ph-H) | Nuclear Magnetic Resonance |
1-(2-Phenoxyethyl)-4(1H)-quinazolinone exhibits promising pharmacological profiles aligned with established quinazolinone activities:
Table 3: Potential Biological Targets and Mechanisms
Therapeutic Area | Molecular Targets | Mechanistic Actions | Supporting Evidence |
---|---|---|---|
Pain/Inflammation | COX-2, Cytokine networks | Prostaglandin suppression, TNF-α/IL-6 downregulation | Analog potency in rodent models [1] [7] |
Oncology | EGFR, VEGFR-2, Tubulin | Kinase inhibition, microtubule destabilization | Quinazoline-based drugs (e.g., erlotinib) [6] [9] |
CNS Disorders | GABA_A receptors, Voltage-gated Ca²⁺ channels | Allosteric modulation, Channel blockade | Sedative/anticonvulsant SAR data [1] [3] |
Infectious Diseases | DNA gyrase, Cell wall biosynthesis | Topoisomerase inhibition, Membrane disruption | Halogenated quinazolinone activities [4] [8] |
The compound exemplifies rational drug design through strategic N1-alkylation, balancing hydrophilic-lipophilic properties while preserving the essential 4-oxo pharmacophore. Future research directions include target-specific optimization (e.g., incorporating position 6 halogens for enhanced antimicrobial action or adding acrylamide groups for irreversible kinase inhibition) and advanced delivery approaches [6] [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1